

# Measuring Caspase-6 Activity with Z-VEID-AFC: Application Notes and Protocols

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## Compound of Interest

Compound Name: Z-VEID-AFC

Cat. No.: B15590422

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## Introduction

Caspase-6, a member of the cysteine-aspartic acid protease (caspase) family, plays a significant role as an executioner caspase in the apoptotic signaling cascade.[1][2] Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in the dismantling of the cell.[1] Dysregulation of caspase-6 activity has been implicated in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[3][4] This makes caspase-6 a critical target for therapeutic research and drug development.

The fluorogenic substrate **Z-VEID-AFC** is a sensitive and specific tool for measuring caspase-6 activity. The tetrapeptide sequence VEID is derived from the cleavage site of lamin A/C, a key substrate of caspase-6.[1][5] In its intact form, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is quenched. Upon cleavage by active caspase-6, the free AFC molecule is released, producing a fluorescent signal that is directly proportional to the enzyme's activity.[6][7]

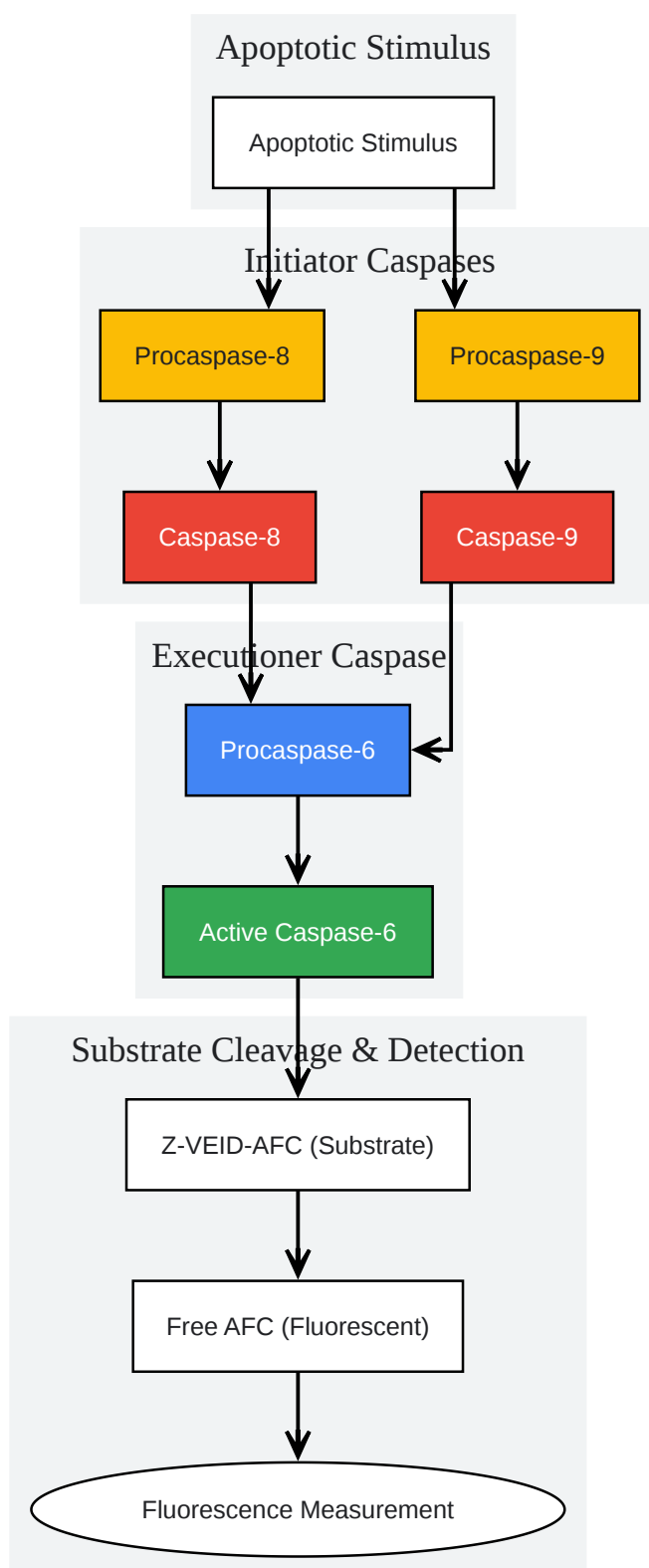
## Principle of the Assay

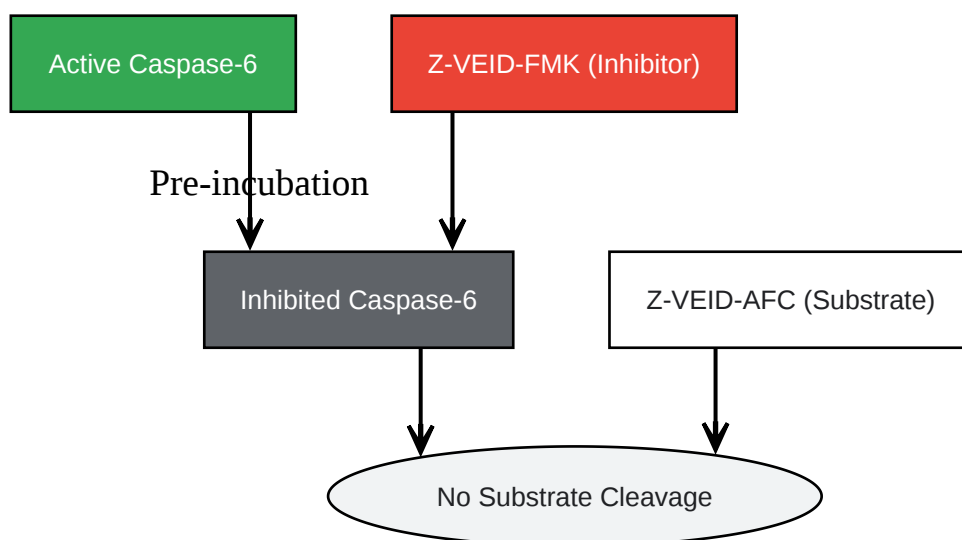
The assay is based on the enzymatic cleavage of the **Z-VEID-AFC** substrate by caspase-6. The cleavage of the substrate between the aspartate (D) residue and AFC releases the fluorescent AFC group. The intensity of the fluorescence, measured at an excitation

wavelength of approximately 400 nm and an emission wavelength of around 505 nm, provides a quantitative measure of caspase-6 activity.[6][8]

## Signaling Pathway and Experimental Workflow

Caspase-6 is an effector caspase that can be activated through various apoptotic pathways. A simplified representation of its activation and the subsequent measurement of its activity using **Z-VEID-AFC** is depicted below.





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